molecular formula C20H21N3OS B2981555 N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea CAS No. 946386-93-2

N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea

Cat. No.: B2981555
CAS No.: 946386-93-2
M. Wt: 351.47
InChI Key: DUMRUGNWBOXZKT-UHFFFAOYSA-N
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Description

“N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N’-phenylthiourea” is a chemical compound with the CAS number 946386-93-2 . It is also known by the synonyms “1-[4-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea” and "Thiourea, N-[4-[(5-methyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl]-N’-phenyl-" .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

Stereochemical and Heterocyclic Chemistry Applications

  • Thiourea derivatives, including those related to N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea, have been explored for their utility in stereochemical studies and the preparation of saturated heterocycles. Fülöp, Bernáth, and Sohár (1985) investigated the synthesis of thiourea and urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols and -1-cyclohexanols, leading to the formation of 2-phenylimino-1,3-oxazines under specific conditions. This work highlights the stereochemical aspects and the potential for generating heterocyclic structures through the manipulation of thiourea derivatives (Fülöp, Bernáth, & Sohár, 1985).

Biomedical Applications

  • Thiourea derivatives have found applications in biomedical research, particularly in the development of chemodosimeters and bioimaging agents. Deng et al. (2017) synthesized a novel chemodosimeter with 1-(2-aminoethyl)-3-phenylthiourea for detecting and imaging intracellular methylmercury or mercury, showcasing the compound's low cytotoxicity and excellent membrane permeability towards living cells. This research underscores the potential of phenylthiourea derivatives in environmental and biological monitoring (Deng et al., 2017).

Antimicrobial and Antituberculosis Activity

  • Novel thiourea compounds have been evaluated for their antimycobacterial activities. Sriram et al. (2007) synthesized and tested 15 new thiourea compounds against Mycobacterium tuberculosis, with some exhibiting significant in vitro and in vivo activity, highlighting their potential as treatments for tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Antidiabetic Activity

  • Abdel-Aziz, Hussein, and Abdel-Raheem (2011) explored the antidiabetic activity of new pyrimidine derivatives, showcasing the therapeutic potential of thiourea-related compounds in managing diabetes through in-vivo evaluations (Abdel-Aziz, Hussein, & Abdel-Raheem, 2011).

Mechanism of Action

The mechanism of action for this compound is not provided in the available sources .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

Properties

IUPAC Name

1-[4-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-11-18(13-19(24)12-14)21-16-7-9-17(10-8-16)23-20(25)22-15-5-3-2-4-6-15/h2-10,13-14,21H,11-12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMRUGNWBOXZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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